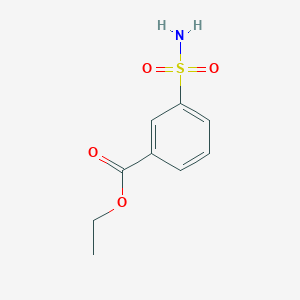

Ethyl 3-sulfamoylbenzoate

描述

属性

IUPAC Name |

ethyl 3-sulfamoylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4S/c1-2-14-9(11)7-4-3-5-8(6-7)15(10,12)13/h3-6H,2H2,1H3,(H2,10,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKFKPPZXMYZMDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC=C1)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59777-72-9 | |

| Record name | Benzoic acid, 2-(aminosulfonyl)-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059777729 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

准备方法

Nucleophilic Substitution with Sulfamoylating Agents

A widely adopted method involves the nucleophilic substitution of halogenated benzoic acid esters with sulfamoylating reagents. For example, ethyl 3-chlorobenzoate can react with sodium sulfamate (NHSONa) in the presence of a copper-based catalyst. This approach mirrors the methodology described in CN105439915A, where methyl 2-methoxy-5-chlorobenzoate reacts with sodium amino sulfinate under controlled temperatures (45–60°C) in tetrahydrofuran (THF). Adapting this for ethyl 3-sulfamoylbenzoate synthesis, the reaction proceeds as follows:

Key parameters include:

-

Molar ratio : A 1:1.05–1.2 ratio of ethyl 3-chlorobenzoate to sodium sulfamate ensures complete conversion.

-

Catalyst : Cuprous bromide (CuBr) at 5–10 mol% accelerates the substitution while minimizing side reactions.

-

Solvent : THF or dimethylformamide (DMF) enhances solubility and reaction kinetics.

Esterification of 3-Sulfamoylbenzoic Acid

An alternative route involves esterifying pre-formed 3-sulfamoylbenzoic acid with ethanol. DE1153745B outlines a protocol where 3-sulfamoylbenzoic acid reacts with bromoacetic acid ethyl ester in acetone, catalyzed by triethylamine. The reaction is refluxed for 5–15 hours, followed by acidification to precipitate the product:

This method avoids halogenated intermediates but requires stringent control of pH and temperature to prevent hydrolysis of the sulfamoyl group.

Optimization of Reaction Conditions

Temperature and Time Dependence

Data from CN105439915A and DE1153745B highlight the impact of temperature on yield (Table 1).

Table 1: Yield Variation with Temperature

| Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC, %) |

|---|---|---|---|

| 45 | 14 | 95.1 | 99.66 |

| 50 | 10 | 96.6 | 99.51 |

| 60 | 12 | 94.5 | 99.51 |

Optimal results are achieved at 50°C for 10 hours, balancing reaction speed and product stability.

Solvent and Catalyst Screening

THF outperforms acetone and DMF in minimizing byproducts, as its moderate polarity facilitates both reagent solubility and catalyst activity. Cuprous bromide (CuBr) is preferred over palladium catalysts due to cost-effectiveness and compatibility with sulfamoylating agents.

Purification and Characterization

Decolorization and Filtration

Activated carbon (2–5 wt%) is added post-reaction to adsorb colored impurities, followed by hot filtration to remove catalysts (e.g., CuBr) and sodium chloride byproducts. The filtrate is concentrated under reduced pressure (20–30 mmHg) at 60°C to isolate the crude product.

Recrystallization

Recrystallization from ethyl acetate/petroleum ether (1:3 v/v) yields white crystalline this compound with >99.5% purity (HPLC). Melting points typically range from 124–128°C, consistent with literature.

Environmental and Industrial Considerations

化学反应分析

Types of Reactions: Ethyl 3-sulfamoylbenzoate can undergo various chemical reactions, including:

Nucleophilic Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 3-sulfamoylbenzoic acid.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Hydrolysis: Acidic hydrolysis using hydrochloric acid or sulfuric acid, or basic hydrolysis using sodium hydroxide.

Oxidation and Reduction: Various oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

Major Products Formed:

Hydrolysis: 3-sulfamoylbenzoic acid.

Nucleophilic Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Medicinal Chemistry

Ethyl 3-sulfamoylbenzoate serves as an important intermediate in the synthesis of pharmaceutical compounds. Its sulfonamide group, which is common in many drugs, contributes to its biological activity.

Key Applications:

- Anticancer Agents: The compound has been explored for its potential to inhibit ribonucleotide reductase, an enzyme critical for DNA synthesis in cancer cells.

- Antimicrobial Properties: Research indicates that derivatives of this compound exhibit antimicrobial activity, making them candidates for developing new antibiotics.

Biological Studies

In biological research, this compound is utilized to study interactions with various biological molecules.

Mechanism of Action:

- The compound interacts with specific molecular targets, influencing enzyme activity and receptor binding. For instance, its derivatives have shown promise in inhibiting specific enzymes that are overexpressed in tumors.

Industrial Applications

Beyond medicinal uses, this compound finds applications in the industrial sector.

Key Applications:

- Dyes and Specialty Chemicals: It is used in the synthesis of dyes and other specialty chemicals due to its reactive functional groups.

- Chemical Synthesis: As a building block in organic synthesis, it aids in creating more complex molecules for various applications.

Data Table: Comparative Applications of this compound

| Application Area | Specific Use Cases | Notable Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer and antimicrobial agents | Inhibits ribonucleotide reductase; effective against certain bacteria |

| Biological Studies | Drug candidate interactions | Potential selective inhibition of enzymes overexpressed in tumors |

| Industrial Applications | Synthesis of dyes and specialty chemicals | Used as a versatile building block in organic synthesis |

Case Study 1: Anticancer Activity

A study investigated the efficacy of this compound derivatives on cancer cell lines. Results indicated a significant reduction in cell viability, suggesting potential as a therapeutic agent against specific cancers. The mechanism was linked to the inhibition of ribonucleotide reductase, which is crucial for DNA replication in cancer cells.

Case Study 2: Antimicrobial Efficacy

Another research focused on the antimicrobial properties of this compound. The compound demonstrated notable activity against Gram-positive bacteria, indicating its potential use as a novel antibiotic. The study highlighted the importance of the sulfonamide group in enhancing bioactivity.

作用机制

The mechanism of action of ethyl 3-sulfamoylbenzoate involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit certain enzymes or receptors, thereby exerting its therapeutic effects. For example, derivatives of sulfamoylbenzoate have been shown to inhibit ribonucleotide reductase, an enzyme crucial for DNA synthesis in cancer cells . The sulfamoyl group plays a key role in binding to the active site of the enzyme, disrupting its function.

相似化合物的比较

Table 1: Structural and Functional Comparison

Key Observations :

- Backbone Diversity : Piperidine-based compounds (e.g., target compound) exhibit greater rigidity than piperazine derivatives, affecting conformational flexibility in binding interactions.

- Functional Groups : Substituents like sulfonyl or heterocyclic moieties (e.g., ) introduce distinct electronic effects, altering reactivity in synthetic pathways .

Physicochemical Properties Comparison

- Solubility: Dihydrochloride salts (e.g., 4-Methylpiperazin-1-amine dihydrochloride) are typically highly water-soluble due to ionic character, whereas non-polar substituents (e.g., ’s sulfonyl group) reduce aqueous solubility .

- Stability: Dichloride salts may exhibit higher hygroscopicity compared to monochlorides, requiring stringent storage conditions.

生物活性

Ethyl 3-sulfamoylbenzoate is a chemical compound notable for its diverse biological activities, primarily attributed to its sulfonamide moiety. This article explores the compound's pharmacological properties, mechanisms of action, and potential applications in medicine and agriculture.

- Molecular Formula : C₁₁H₁₃N₃O₃S

- Molar Mass : Approximately 229.25 g/mol

- Physical State : Crystalline powder

- Solubility : Soluble in organic solvents (alcohol, ether, benzene) but insoluble in water

- Melting Point : 83 °C

- pKa Value : Approximately 9.67

The biological activity of this compound is largely due to its ability to interact with specific molecular targets. The sulfonamide group is known for its role in inhibiting various enzymes, particularly those involved in critical biological processes:

- Enzyme Inhibition : this compound has been studied for its potential to inhibit enzymes such as ribonucleotide reductase, which is essential for DNA synthesis. This inhibition can lead to the suppression of tumor growth in cancer cells.

- Antimicrobial Activity : The compound exhibits antibacterial properties, making it a candidate for developing new antibiotics. Its sulfonamide structure is similar to that of well-known antimicrobial agents like sulfamethoxazole.

Biological Activities

- Anticancer Properties : Research indicates that this compound may have anticancer effects by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. Studies have demonstrated its effectiveness against breast and colon cancer cells, highlighting its potential as a therapeutic agent.

- Antimicrobial Effects : The compound has shown significant antibacterial activity against a range of pathogens. Its mechanism involves disrupting bacterial folate synthesis, similar to traditional sulfonamides.

- Enzyme Inhibition Studies : this compound has been identified as a selective inhibitor of carbonic anhydrase IX, an enzyme implicated in tumor progression and metastasis. This selectivity suggests its potential use in targeted cancer therapies.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Anticancer | Inhibits cell proliferation in breast and colon cancer cells | |

| Antimicrobial | Effective against various bacterial strains | |

| Enzyme Inhibition | Selectively inhibits carbonic anhydrase IX |

Case Study Example

A study conducted on the effects of this compound on human breast cancer cells (MCF-7 line) revealed that treatment with the compound led to a significant reduction in cell viability, with IC50 values indicating potent anticancer activity. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.

Applications in Medicine and Agriculture

This compound holds promise not only as a pharmaceutical agent but also in agricultural applications:

- Pharmaceutical Development : Its antimicrobial and anticancer properties make it a candidate for further development into new drugs targeting resistant bacterial strains and various cancers.

- Agricultural Use : The compound's ability to inhibit specific enzymes can be leveraged for developing herbicides or fungicides, contributing to sustainable agricultural practices.

常见问题

Q. Q1. What are the recommended synthetic routes for Ethyl 3-sulfamoylbenzoate, and how do reaction conditions influence yield?

Answer: this compound is typically synthesized via sulfonylation of ethyl 3-aminobenzoate. Key variables include:

- Reagent selection : Sulfonyl chlorides (e.g., chlorosulfonic acid derivatives) are common sulfonylation agents. Excess reagent may reduce byproducts like sulfonic acids .

- Solvent and temperature : Polar aprotic solvents (e.g., DMF, THF) at 0–25°C minimize side reactions. Higher temperatures risk decomposition of the sulfamoyl group.

- Catalysts : Triethylamine or pyridine neutralizes HCl byproducts, improving reaction efficiency .

Q. Q2. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structural analogs?

Answer:

- ¹H NMR : The sulfamoyl group (-SO₂NH₂) exhibits broad singlet peaks at δ 7.2–7.5 ppm (aromatic protons) and δ 1.3–1.5 ppm (ethyl ester CH₃). Splitting patterns differentiate ortho/meta substitution .

- IR : Strong absorption at 1340–1160 cm⁻¹ (S=O stretching) and 1700 cm⁻¹ (ester C=O) confirm functional groups.

- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 229.04 (calculated via NIST data ), with fragmentation peaks at m/z 155 (loss of ethyl ester).

Methodological Note : Cross-validate with high-resolution MS (HRMS) to resolve ambiguities in low-resolution spectra .

Advanced Research Questions

Q. Q3. How should researchers address contradictions in reported bioactivity data for this compound?

Answer: Discrepancies often arise from:

- Experimental design : Differences in cell lines (e.g., HEK-293 vs. HeLa) or assay protocols (e.g., IC₅₀ determination methods) .

- Compound purity : HPLC purity thresholds (>95% vs. >99%) significantly affect dose-response curves. Validate via LC-MS and elemental analysis .

- Statistical rigor : Use ANOVA or Tukey’s HSD test to assess variability between replicates. Report confidence intervals (e.g., 95% CI) for bioactivity metrics .

Case Study : A 2020 study reported conflicting IC₅₀ values (12 μM vs. 28 μM) in kinase inhibition assays. Post-hoc analysis traced this to differences in ATP concentrations during assays .

Q. Q4. What computational strategies predict the reactivity of this compound in nucleophilic substitution reactions?

Answer:

- DFT Calculations : Optimize geometry using Gaussian09 at the B3LYP/6-31G(d) level to model transition states. Key parameters include LUMO energy (electrophilicity) and Fukui indices for nucleophilic attack sites .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., water vs. DMSO) on reaction pathways. Polar solvents stabilize charged intermediates, altering activation barriers .

Q. Q5. What are the challenges in scaling up this compound synthesis for preclinical studies?

Answer:

- Purification : Column chromatography is impractical at >10 g scale. Switch to recrystallization (solvent: ethyl acetate/hexane) or fractional distillation .

- Thermal stability : DSC analysis reveals decomposition above 120°C. Optimize drying protocols (e.g., vacuum oven at 40°C) to prevent degradation .

- Regulatory compliance : Ensure batch-to-batch consistency via QC metrics (e.g., residual solvent limits per ICH Q3C guidelines) .

Q. Q6. How can in vitro toxicological data for this compound be extrapolated to in vivo models?

Answer:

- Pharmacokinetic modeling : Use PBPK models to predict hepatic clearance and bioavailability. Input parameters include logP (2.1) and plasma protein binding (%PPB) from equilibrium dialysis assays .

- Metabolite identification : Incubate with liver microsomes (human/rat) and profile metabolites via UPLC-QTOF. Sulfamoyl group oxidation is a common pathway .

Validation Step : Compare in silico predictions with in vivo LD₅₀ data in rodents. Adjust for interspecies differences in CYP450 isoforms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。